molecular formula C13H21NO B6792897 3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane

3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B6792897
M. Wt: 207.31 g/mol
InChI Key: USKCZYXTMSRAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the synthesis of complex spirocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the synthesis . Additionally, the selection of environmentally benign reagents and catalysts is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .

Mechanism of Action

Properties

IUPAC Name

3-cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-6-13(15-7-1)9-14(8-10-2-3-10)12(13)11-4-5-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKCZYXTMSRAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2C3CC3)CC4CC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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